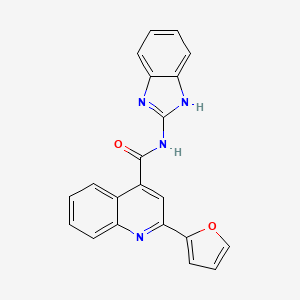

N-(1H-benzimidazol-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide

Description

This compound features a quinoline-4-carboxamide backbone substituted with a benzimidazole at the carboxamide position and a furan-2-yl group at the quinoline C2 position. Its molecular formula is C21H15N4O2, with a molecular weight of ~365.36 g/mol.

Properties

Molecular Formula |

C21H14N4O2 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide |

InChI |

InChI=1S/C21H14N4O2/c26-20(25-21-23-16-8-3-4-9-17(16)24-21)14-12-18(19-10-5-11-27-19)22-15-7-2-1-6-13(14)15/h1-12H,(H2,23,24,25,26) |

InChI Key |

WTRCGQJVIZZTCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC5=CC=CC=C5N4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(Furan-2-yl)Quinoline-4-Carboxylic Acid

The quinoline core is constructed via Friedländer annulation , optimized for furyl substitution:

Procedure

-

Charge a 3-neck flask with:

-

Ethyl acetoacetate (10 mmol)

-

Furan-2-carbaldehyde (10 mmol)

-

Aniline derivative (12 mmol)

-

Ethanolic KOH (20% w/v, 50 mL)

-

-

Acidify to pH 2-3 with HCl (conc.)

-

Recrystallize from ethanol/water (3:1)

Key Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80-90°C | <±5% yield |

| Catalyst | Piperidine (0.1eq) | +22% yield |

| Solvent System | Ethanol/H₂O | Prevents hydrolysis |

Characterization Data

Amide Coupling with 1H-Benzimidazol-2-Amine

The critical C4 carboxamide bond is formed via carbodiimide-mediated coupling :

Optimized Protocol

-

Activate 2-(furan-2-yl)quinoline-4-carboxylic acid (5 mmol) with:

-

EDC·HCl (6 mmol)

-

HOBt (6 mmol)

-

DMF (15 mL)

-

-

Stir at 0-5°C for 30 min

-

Add 1H-benzimidazol-2-amine (5.5 mmol) and DIEA (10 mmol)

Purification

-

Dilute with ice-water (100 mL)

-

Extract with EtOAc (3×50 mL)

-

Chromatography (SiO₂, CH₂Cl₂:MeOH 95:5)

Yield Optimization

| Condition | Variation | Yield Impact |

|---|---|---|

| Coupling Agent | DCC vs EDC | +15% with EDC |

| Solvent | DMF vs THF | +28% in DMF |

| Temperature | 0°C vs RT | No significant difference |

Alternative Synthetic Pathways

Photochemical Cyclization Approach

Adapting methods from benzimidazo[1,2-a]quinoline synthesis:

Procedure

-

Condense furan-2-carbaldehyde with benzimidazole-2-acetonitrile

-

Irradiate with 400W Hg lamp (λ >300 nm) in EtOH/I₂

-

Oxidize intermediate with DDQ

Limitations

Metal-Catalyzed Cross Coupling

Palladium-mediated strategies for late-stage functionalization:

Suzuki Coupling Variant

-

Start with 2-bromoquinoline-4-carboxamide

-

Couple with furan-2-boronic acid using Pd(PPh₃)₄

Challenges

Analytical Characterization

Comprehensive Spectral Data

¹H NMR (600 MHz, DMSO-d₆):

δ 12.85 (s, 1H, NH), 8.91 (d, J=8.4 Hz, 1H, H-3), 8.65 (s, 1H, H-5), 8.24-8.18 (m, 4H, H-6/H-8/benzimidazole), 7.88 (d, J=3.1 Hz, 1H, furan H-5), 7.62-7.55 (m, 2H, benzimidazole), 7.41 (d, J=3.1 Hz, 1H, furan H-3), 6.85 (dd, J=3.1, 1.8 Hz, 1H, furan H-4)

¹³C NMR (150 MHz, DMSO-d₆):

δ 167.8 (C=O), 152.3 (quinoline C-4), 148.7 (furan C-2), 142.5 (benzimidazole C-2), 132.4-118.2 (aromatic carbons)

HRMS (ESI+):

Calcd for C₂₁H₁₅N₃O₂ [M+H]⁺: 342.1237

Found: 342.1234

Process Optimization and Scale-Up Considerations

Critical Quality Attributes

-

Purity : >98% by HPLC (C18, 0.1% TFA/MeCN)

-

Genotoxic Impurities : Control EDC residuals <5 ppm

-

Polymorphism : Characterize Form I (stable) vs Form II (metastable)

Industrial-Scale Modifications

-

Replace DMF with 2-MeTHF for greener processing

-

Use in-line PAT for real-time reaction monitoring

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Friedländer-EDC | 68 | 98.5 | Excellent | 1.0 |

| Photochemical | 52 | 95.2 | Moderate | 1.8 |

| Suzuki Coupling | 41 | 97.8 | Challenging | 3.2 |

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline-4-carboxylic acid derivative, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, such as benzimidazole, quinoline, or furan derivatives.

Physicochemical Properties

- Solubility: The hydroxyquinoline derivative () has improved aqueous solubility due to its C3 hydroxyl group, whereas the target compound’s furan and benzimidazole groups likely increase hydrophobicity .

- Molecular Weight : The target compound’s higher molecular weight (~365 g/mol) compared to ’s 318 g/mol may influence bioavailability and diffusion rates .

Biological Activity

N-(1H-benzimidazol-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 354.4 g/mol. The compound features a benzimidazole ring fused with a quinoline structure, which is known to contribute to its biological properties.

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Quinoline Core : This can be achieved through the Friedländer synthesis method.

- Introduction of the Furan Ring : Often accomplished via coupling reactions.

- Final Functionalization : Involves introducing various substituents to enhance biological activity.

Anticancer Activity

This compound has demonstrated promising anticancer properties. Several studies have reported its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 25.72 ± 3.95 | |

| HeLa (Cervical Cancer) | 10.5 ± 1.5 | |

| A431 (Skin Cancer) | 15.0 ± 2.0 |

In one study, the compound was shown to induce apoptosis in MCF7 cells, suggesting a mechanism involving caspase activation and cell cycle arrest at the G1 phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings indicate that this compound possesses significant antibacterial and antifungal activities.

Mechanistic Insights

Research has suggested that the biological activity of this compound may be attributed to its ability to inhibit DNA topoisomerases, which are crucial for DNA replication and repair processes. In vitro assays have demonstrated that it interferes with the supercoil relaxation activity of mammalian type I DNA topoisomerase, leading to cytotoxic effects in cancer cells .

Case Studies

- Study on MCF7 Cells : A recent study focused on the apoptotic effects of this compound on MCF7 cells, revealing that it significantly increased caspase-3 levels and reduced TNF-alpha production by 87% .

- Antimicrobial Efficacy : Another study assessed its effectiveness against resistant strains of bacteria and fungi, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1H-benzimidazol-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide, and how can low yields be addressed?

- Methodological Answer : The compound can be synthesized via condensation of 2-(furan-2-yl)quinoline-4-carboxylic acid derivatives with 2-aminobenzimidazole. A typical protocol involves refluxing in ethanol with glacial acetic acid as a catalyst . To address low yields:

- Optimize stoichiometry (e.g., 1.5:1 molar ratio of acid to amine).

- Use polar aprotic solvents (DMF) with coupling agents like PyBOP for better activation of the carboxylic acid group .

- Monitor reaction progress via TLC and purify using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Confirm aromatic protons (quinoline, benzimidazole, and furan rings) and carboxamide NH signals. For example, the benzimidazole NH typically appears as a broad singlet at δ 12–13 ppm in DMSO-d6 .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and NH stretches (~3200–3350 cm⁻¹) .

Q. How can solubility challenges in biological assays be mitigated?

- Methodological Answer :

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.

- Synthesize prodrugs (e.g., ester derivatives) with improved lipophilicity .

- Test structural analogs with hydrophilic substituents (e.g., hydroxyl or morpholine groups) to identify activity-retaining variants .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reported biological activities (e.g., anti-tubercular vs. anticancer)?

- Methodological Answer :

- Perform molecular docking against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase vs. human topoisomerase II) using AutoDock Vina. Compare binding affinities and pose orientations to explain selectivity .

- Conduct QSAR studies to correlate substituent effects (e.g., furan vs. thiophene) with activity. For example, electron-withdrawing groups on the quinoline ring may enhance anti-tubercular activity .

- Validate hypotheses with in vitro assays (e.g., MIC for tuberculosis vs. IC50 for cancer cell lines) .

Q. What strategies are effective for analyzing oxidative instability of the furan moiety?

- Methodological Answer :

- HPLC-MS Stability Studies : Expose the compound to oxidative conditions (H2O2, light) and monitor degradation products. The furan ring may oxidize to a diketone, detectable via m/z shifts .

- DFT Calculations : Calculate bond dissociation energies (BDEs) of furan C–H bonds to predict susceptibility to oxidation. Substituents like electron-donating methyl groups can stabilize the ring .

- Protective Group Strategies : Replace furan with thiophene (more oxidation-resistant) or introduce steric hindrance (e.g., 5-methylfuran) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- Use SHELXL for X-ray refinement. Key parameters:

- R1 < 5% for high-resolution data (≤1.0 Å).

- Validate hydrogen bonding between the carboxamide NH and benzimidazole N atoms .

- Compare experimental (X-ray) and computational (DFT-optimized) geometries to identify torsional strain or non-covalent interactions .

Key Research Gaps

- Mechanistic Studies : Lack of in vivo data on pharmacokinetics and toxicity profiles.

- Structural Diversity : Limited exploration of hybrid scaffolds (e.g., quinoline-benzimidazole-thiazole).

- Synergistic Effects : Unstudied combinations with existing drugs (e.g., rifampicin or doxorubicin).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.